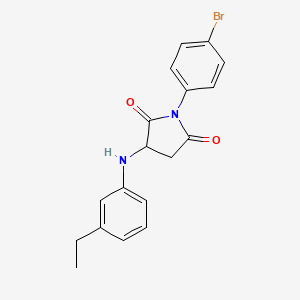![molecular formula C20H11N3O3 B5130727 2-(4-nitrophenyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B5130727.png)
2-(4-nitrophenyl)indeno[1,2,3-de]phthalazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-nitrophenyl)indeno[1,2,3-de]phthalazin-3(2H)-one is a complex organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the nitrophenyl group and the indeno[1,2,3-de]phthalazinone core structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)indeno[1,2,3-de]phthalazin-3(2H)-one typically involves the cyclization of 2-nitrophenylhydrazines with 2-acylbenzoic acids. This reaction is carried out by heating the reagents in a mixture of concentrated sulfuric acid and ethanol . The cyclization process is efficient and yields a series of phthalazin-1-ones with various substituents in the position 4 .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)indeno[1,2,3-de]phthalazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phthalazinone derivatives.
Scientific Research Applications
2-(4-nitrophenyl)indeno[1,2,3-de]phthalazin-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Biological Research: The compound is used in studies involving cell viability assays, molecular docking, and inhibition of inflammatory pathways.
Industrial Applications: It may be used in the synthesis of other complex organic molecules
Properties
IUPAC Name |
3-(4-nitrophenyl)-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O3/c24-20-17-7-3-6-15-14-4-1-2-5-16(14)19(18(15)17)21-22(20)12-8-10-13(11-9-12)23(25)26/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCFGFLYTUXYNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=NN(C4=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate](/img/structure/B5130664.png)

![ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate](/img/structure/B5130674.png)
![N-(3,4-dichlorophenyl)-2-oxo-2-[2-(pentan-3-ylidene)hydrazinyl]acetamide](/img/structure/B5130694.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5130700.png)
![6-Chloro-4-ethyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]chromen-2-one](/img/structure/B5130715.png)
![N-({[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5130716.png)
![(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-1-(2-ethoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5130723.png)
![6-(4-isopropyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5130732.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-phenylcyclohexanamine](/img/structure/B5130743.png)

![2-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5130748.png)
